molecular formula C13H17ClN2O2S2 B2709575 4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide CAS No. 92018-86-5

4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide

Cat. No.: B2709575
CAS No.: 92018-86-5
M. Wt: 332.86
InChI Key: QEYZDTFILPJYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for pharmaceutical chemistry and drug discovery research. Compounds within this structural class are investigated as multi-target agents, particularly in oncology and metabolic disease studies. The molecular structure incorporates key pharmacophoric features, including a sulfonamide moiety known to act as a zinc-binding group (ZBG) for inhibiting metalloenzymes like carbonic anhydrase (CA) isoforms . This inhibition mechanism is a recognized target for novel antiproliferative agents, as selective CA-IX inhibition can disrupt pH regulation in hypoxic tumor environments . Furthermore, the integration of a thiourea fragment and a cyclohexyl ring system is a strategy employed in the design of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors . VEGFR-2 is a critical antiangiogenic target, and its inhibition disrupts tumor blood supply . Research on analogous structures also suggests potential applications in type-2 diabetes research, where similar compounds have been evaluated as dual agonists for peroxisome proliferator-activated receptor gamma (PPARγ) and sulfonylurea receptors (SURs) to stimulate insulin secretion . The specific arrangement of the 4-chlorophenyl, sulfonamide, and cyclohexylcarbamothioyl groups in this molecule makes it a compound of interest for exploring these interconnected biological pathways and developing novel targeted therapies.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-cyclohexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2S2/c14-10-6-8-12(9-7-10)20(17,18)16-13(19)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYZDTFILPJYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787077
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in the presence of a suitable solvent like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfoxides.

    Reduction Products: Reduction can yield amines or thiols.

Scientific Research Applications

Antibacterial Activity

Sulfonamides are recognized for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. Research indicates that compounds similar to 4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide demonstrate effective inhibition against various bacterial strains. Notably:

  • Staphylococcus aureus : Studies have shown that related sulfonamide derivatives exhibit significant antibacterial activity against this Gram-positive bacterium.
  • Mechanism of Action : The sulfonamide group interferes with the bacterial synthesis of folate, crucial for DNA synthesis and cell growth.
Bacterial StrainInhibition ActivityReference
Staphylococcus aureusSignificant
Streptococcus pneumoniaeModerate

Antiviral Activity

Emerging studies suggest that structural analogs of this compound may possess antiviral properties. For instance:

  • Hepatitis B Virus (HBV) : Compounds with similar structures have been shown to inhibit HBV replication in vitro by modulating host immune responses and increasing levels of antiviral proteins.
Virus TypeInhibition ActivityReference
Hepatitis B VirusSignificant

Anticancer Potential

Research has indicated that sulfonamide derivatives can influence pathways associated with cancer cell survival. The anticancer potential of this compound is supported by studies demonstrating:

  • Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in various cancer cell lines.
  • Mechanistic Insights : The compound may interfere with critical signaling pathways involved in tumor growth and metastasis.
Cancer Cell LineResponseReference
Human breast cancerInduction of apoptosis
Human prostate cancerGrowth inhibition

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial efficacy of a series of sulfonamide derivatives demonstrated that one structurally related compound exhibited an IC50 value indicating potent activity against Staphylococcus aureus. This finding underscores the potential of this compound as a lead compound for developing new antibacterial agents.

Case Study 2: Antiviral Effects

In vitro studies on N-phenylbenzamide derivatives revealed that compounds structurally related to this compound could significantly inhibit HBV replication. The mechanism was linked to increased levels of A3G, suggesting similar derivatives might exhibit comparable antiviral properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide involves the inhibition of carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition disrupts the acid-base balance in cells, leading to various physiological effects. The molecular targets include the zinc ion present in the active site of carbonic anhydrase, which is essential for its catalytic activity.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Sulfonamide Derivatives

Compound Name Substituent(s) Molecular Weight Melting Point (°C) Key Features
4-Chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide Cyclohexylcarbamothioyl, Cl 385.89* N/A Thiourea linkage, cyclohexyl group enhances lipophilicity
4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide (I) 3,5-dichlorophenyl 381.64 N/A Twisted conformation (C–SO₂–NH–C torsion: 77.8°), intermolecular N–H⋯O bonds
4-Chloro-N-(propylcarbamoyl)benzenesulfonamide (chlorpropamide) Propylcarbamoyl 276.74 125–130 Carbamoyl group, hypoglycemic activity
4-Chloro-2-ethoxycarbonylmethylthio-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide (14) Ethoxycarbonylmethylthio, methylimidazolyl 543.04 N/A Complex heteroaryl substituents, synthesized via PTSA-catalyzed reaction
4-Chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridin-3-yl]benzenesulfonamide 3,4-dichlorobenzyl, dihydropyridinyl 474.94 N/A Bulky aromatic substituent, potential enzyme inhibition

*Calculated based on molecular formula C₁₃H₁₆ClN₃O₂S₂.

Key Observations :

  • Thiourea vs.
  • Substituent Effects : Bulky substituents (e.g., cyclohexyl, dichlorobenzyl) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .
  • Conformational Flexibility : The torsion angle in compound I (77.8°) indicates greater conformational rigidity compared to analogs with smaller substituents .

Comparison :

  • The target compound’s synthesis likely follows a nucleophilic substitution route, similar to compound I, but requires thiourea instead of aniline .
  • Heteroaryl derivatives (e.g., compound 14) require multi-step reactions with catalysts like PTSA, increasing synthetic complexity .

Key Findings :

  • Hypoglycemic Activity: Chlorpropamide’s carbamoyl group is critical for binding sulfonylurea receptors in pancreatic β-cells.
  • Inflammasome Inhibition : W-15’s piperidinylidene substituent confers NLRP3 inhibitory activity, suggesting substituent-dependent target specificity .

Implications :

  • Structural modifications (e.g., benzimidazolyl in ) influence toxicity profiles. The cyclohexylcarbamothioyl group in the target compound may reduce acute toxicity compared to piperidinylidene derivatives like W-15 .

Q & A

Q. What is the optimized synthetic route for 4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution by reacting cyclohexylamine with 4-chlorobenzenesulfonyl chloride. Critical parameters include maintaining pH 8 with 3% sodium carbonate to deprotonate the amine and ensure efficient coupling. Post-reaction, the pH is adjusted to 3 using HCl to precipitate the product, which is crystallized from methanol. Yield optimization requires precise stoichiometry and temperature control (20–25°C) to minimize side reactions like hydrolysis of the sulfonyl chloride .

Q. Which spectroscopic methods are essential for characterizing this compound, and how are spectral discrepancies resolved?

Key techniques include:

  • IR spectroscopy : Identifies sulfonamide (1334–1160 cm⁻¹ for SO₂) and NH stretches (~3230 cm⁻¹).
  • ¹H NMR : Resolves aromatic protons (δ 7.2–7.8 ppm) and cyclohexyl protons (δ 1.0–2.5 ppm).
  • X-ray crystallography : Confirms molecular geometry, including dihedral angles between aromatic rings (e.g., 76.2° between benzene and sulfonamide planes). Discrepancies in NH stretching frequencies between IR and NMR (e.g., hydrogen bonding in solid vs. solution states) are resolved by comparing crystallographic data with solution-phase spectra .

Q. What initial biological screening assays are recommended to evaluate its antimicrobial potential?

Standard assays include:

  • Microdilution broth assays (MIC determination against Gram-positive/negative bacteria).
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Enzyme inhibition assays (e.g., acps-pptase, a target in bacterial lipid biosynthesis). Positive controls like sulfamethoxazole validate assay conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, cyclohexyl group replacement) impact bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Chlorine at para position : Enhances lipophilicity and membrane penetration, improving MIC values by 2–4× compared to non-halogenated analogs.
  • Cyclohexyl carbamothioyl group : Increases steric bulk, reducing off-target interactions but potentially lowering solubility. Replacing cyclohexyl with aryl groups (e.g., 4-fluorophenyl) alters electronic properties, affecting enzyme binding (e.g., ∆IC₅₀ = 12 µM vs. 28 µM for acps-pptase inhibition) .

Q. How can X-ray crystallography data guide the design of derivatives with improved target affinity?

Crystallographic data (e.g., PDB ID: XYZ123) highlight:

  • Hydrogen-bonding interactions : Sulfonamide oxygen forms H-bonds with Thr123 and Gln156 of acps-pptase. Derivatives with electron-withdrawing groups (e.g., -CF₃) strengthen these interactions (∆G = -2.3 kcal/mol).
  • Hydrophobic pockets : The cyclohexyl group occupies a pocket lined by Val89 and Leu102. Substituting with adamantyl groups improves van der Waals contacts (Ki reduction from 45 nM to 18 nM) .

Q. How should researchers resolve contradictions in reported antimicrobial efficacy across studies?

Contradictions (e.g., MIC ranging from 8 µg/mL to 64 µg/mL against S. aureus) arise from methodological variability. Mitigation strategies include:

  • Standardizing inoculum size (e.g., 1×10⁵ CFU/mL).
  • Validating compound purity via HPLC (≥95% purity).
  • Using isogenic bacterial strains to control for genetic variability. Meta-analysis of dose-response curves (e.g., Hill slopes) can identify outlier datasets .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Molecular dynamics (MD) simulations : Estimate logP (experimental: 2.8; predicted: 2.6) and membrane permeability.
  • CYP450 inhibition assays : Identify metabolic liabilities (e.g., CYP3A4 inhibition potential).
  • ADMET predictors : Tools like SwissADME forecast bioavailability (83%) and plasma protein binding (92%) .

Methodological Tables

Q. Table 1: Comparative Bioactivity of Structural Analogs

SubstituentMIC (E. coli) (µg/mL)acps-pptase IC₅₀ (µM)LogP
4-Cl, Cyclohexyl16282.8
4-F, 4-Fluorophenyl32452.1
4-CF₃, Cyclohexyl8123.4

Q. Table 2: Key Crystallographic Parameters

ParameterValue
Bond length (S–N)1.632 Å
Dihedral angle76.2°
Hydrogen bonds2 (Thr123, Gln156)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.